

CAS number for **tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate**

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Compound of Interest

Compound Name: *tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate*

Cat. No.: *B1524277*

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An In-Depth Technical Guide to **tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate** and its Derivatives: A Cornerstone for Modern Drug Discovery

Abstract

The 1,4-oxazine scaffold is a significant heterocyclic system that forms the core of numerous biologically active compounds. When protected with a tert-butoxycarbonyl (Boc) group at the nitrogen atom, forming **tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate** and its derivatives, it becomes a versatile and pivotal building block in medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this valuable scaffold. We will explore the causality behind synthetic strategies, the role of this moiety in creating targeted therapeutics, and provide detailed protocols and mechanistic insights to empower its effective use in the laboratory. While a specific CAS number for the unsubstituted parent compound is not prominently indexed, this guide focuses on the overarching chemical class and its profound impact on drug discovery.

The N-Boc-1,4-Oxazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-oxazine ring is a six-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. The introduction of a tert-butoxycarbonyl (Boc) protecting group

at the nitrogen position yields **tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate**. This transformation is a cornerstone of modern organic synthesis for several critical reasons:

- **Strategic Protection:** The Boc group is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions. This allows chemists to perform modifications on other parts of the molecule without affecting the secondary amine of the oxazine ring.
- **Modulation of Physicochemical Properties:** The bulky and lipophilic nature of the Boc group can significantly alter the solubility and reactivity of the parent molecule, which can be advantageous during synthesis and purification.
- **Synthetic Versatility:** As a protected scaffold, it serves as a precursor to a vast library of monosubstituted 1,4-oxazine derivatives, which are integral to many therapeutic agents.[\[1\]](#)

The 1,4-oxazine moiety itself is considered a "privileged scaffold" because it is a recurring structural motif in compounds with a wide array of pharmacological activities, including antimicrobial, antitumor, and CNS-active agents.[\[2\]](#)

Physicochemical Properties of the Core Scaffold

The fundamental properties of the parent compound, **tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate**, are summarized below. These values provide a baseline for understanding the behavior of its more complex derivatives.

Property	Value
Molecular Formula	C ₉ H ₁₅ NO ₃
Molecular Weight	185.22 g/mol
Appearance	Typically an oil or low-melting solid
Boiling Point	Not well-documented; subject to decomposition
Solubility	Soluble in most organic solvents (DCM, EtOAc, THF)
pKa (Conjugate Acid)	~ -1.0 (estimated for the Boc-protected amine)

Synthesis and Mechanistic Rationale

The synthesis of N-Boc protected 1,4-oxazines can be achieved through various routes. A common and effective strategy involves the cyclization of an appropriate precursor followed by Boc protection. Below is a representative, field-proven protocol.

General Synthetic Protocol: Two-Step Synthesis from 2-(2-Aminoethoxy)ethanol

This protocol describes a reliable method for preparing the core scaffold.

Step 1: Intramolecular Cyclization to form 1,4-Oxazine (Morpholine) This step often starts with a commercially available precursor that can be induced to cyclize. For the unsubstituted core, morpholine itself is the direct precursor.

Step 2: N-Boc Protection of the 1,4-Oxazine Ring

- **Causality:** The reaction of morpholine with di-tert-butyl dicarbonate (Boc_2O) in the presence of a non-nucleophilic base is a standard and highly efficient method for introducing the Boc protecting group. The base (e.g., triethylamine or DIPEA) neutralizes the acid byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent as it is inert and readily dissolves the reactants.

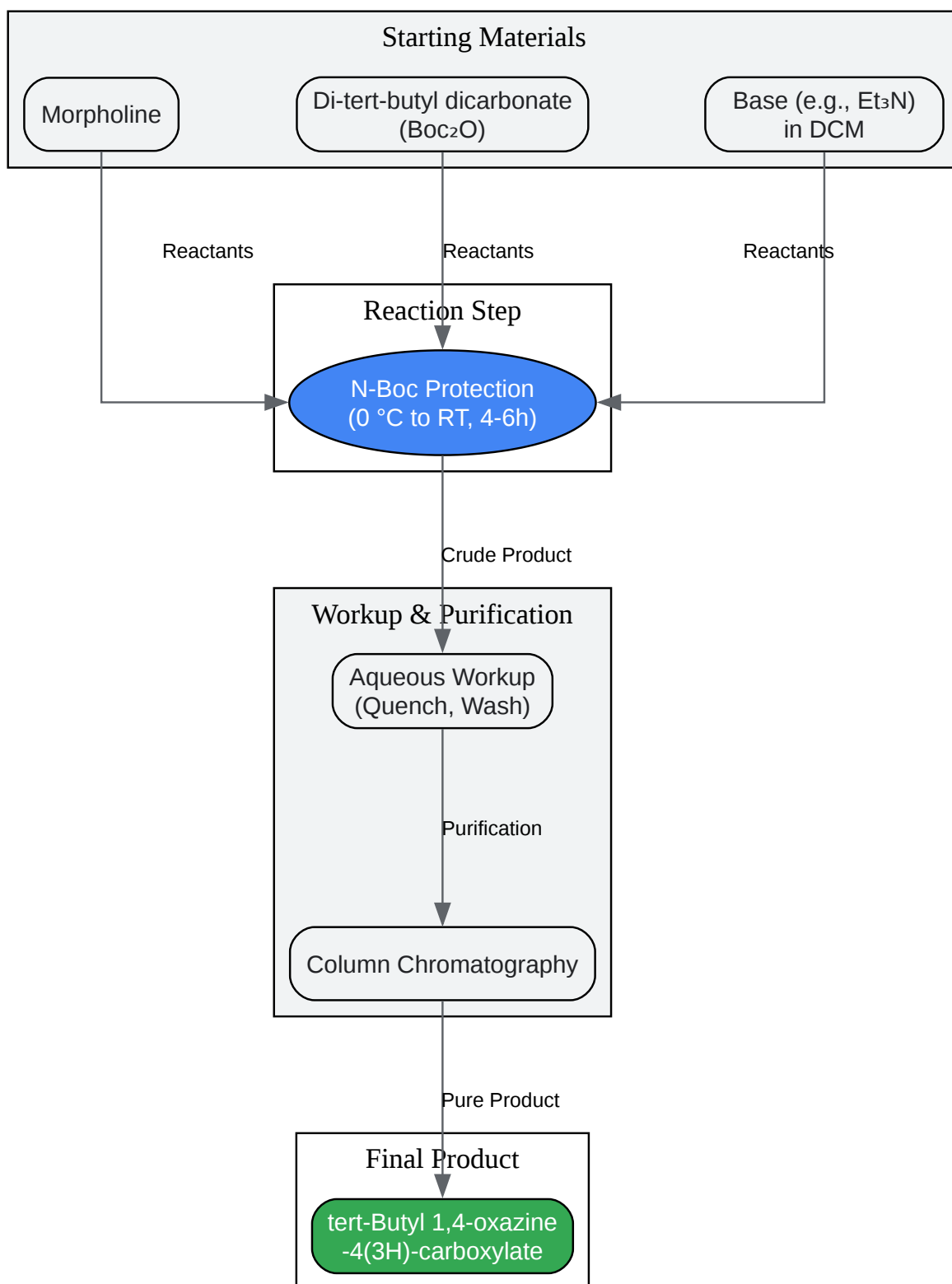
Detailed Experimental Protocol:

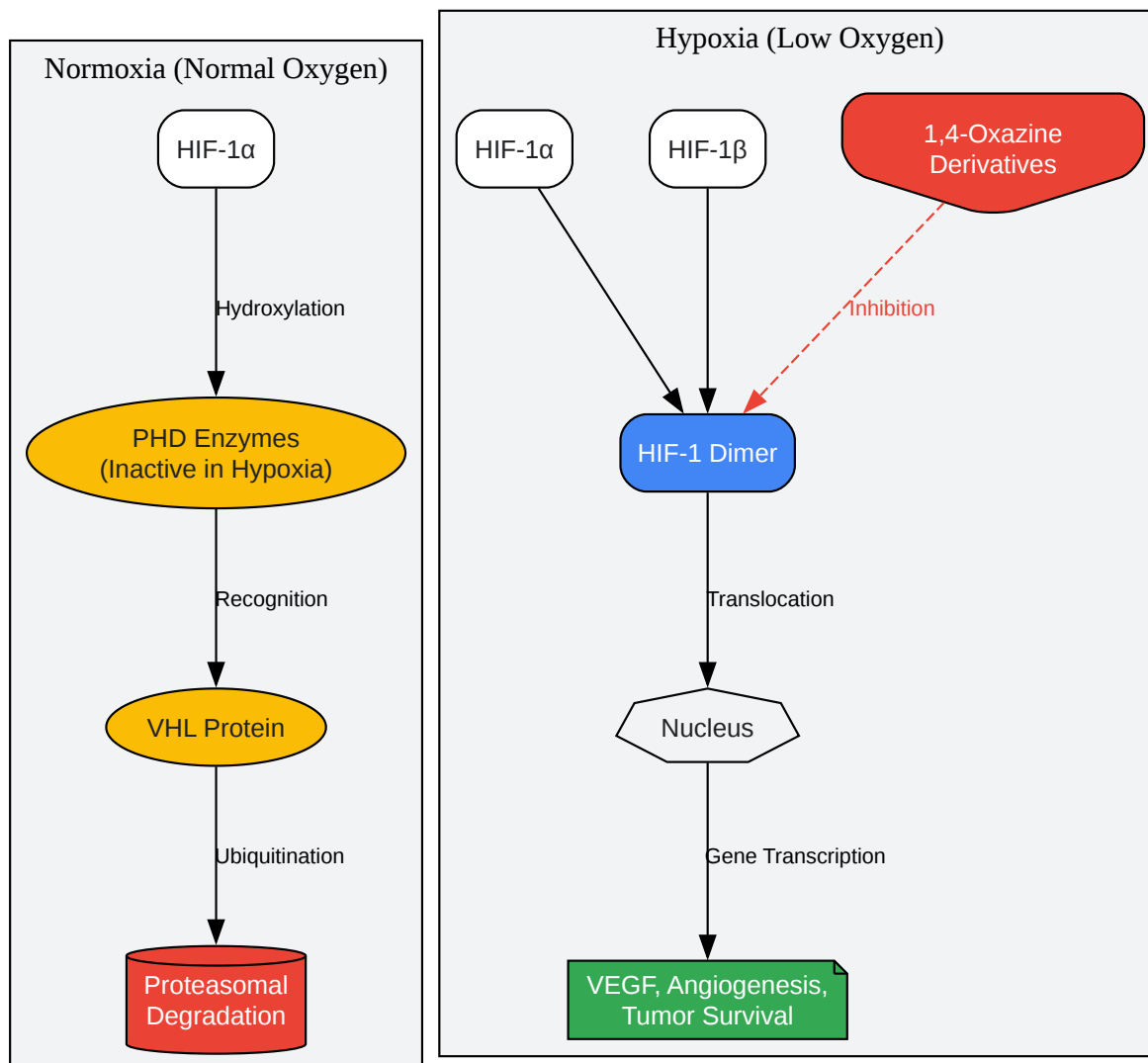
- **Reaction Setup:** To a solution of morpholine (1.0 eq) in dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).
- **Reagent Addition:** Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc_2O , 1.1 eq) in DCM dropwise over 15 minutes.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by adding a saturated aqueous solution of NH_4Cl . Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous

NaHCO₃, and brine.

- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure **tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate**.

Synthetic Workflow Diagram





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